molecular formula C20H18N2O4 B2828524 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 1083425-31-3

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2828524
CAS No.: 1083425-31-3
M. Wt: 350.374
InChI Key: UHKNIAUQEKNCDU-UHFFFAOYSA-N
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Description

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a pyrrolidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . Additionally, the development of new synthetic strategies for its synthesis could also be a potential area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through various methods such as cyclization reactions involving phenolic compounds and aldehydes . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The pyrrolidinone moiety is often synthesized separately and then coupled with the benzofuran core through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the pyrrolidinone moiety, which can provide a synergistic effect in terms of biological activity. This combination can enhance the compound’s ability to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-16-5-2-4-13-12-17(26-19(13)16)20(24)21-14-7-9-15(10-8-14)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKNIAUQEKNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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